molecular formula C12H13NO3 B184450 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid CAS No. 135354-00-6

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid

Cat. No.: B184450
CAS No.: 135354-00-6
M. Wt: 219.24 g/mol
InChI Key: MVTDIBRFXKBESN-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals . This compound, with the molecular formula C12H13NO3, is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired oxindole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, hydroxylated derivatives, and other functionalized indole compounds .

Scientific Research Applications

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-oxoindoline-6-carboxylic acid
  • 1,3,3-Trimethyl-2-oxoindoline-5-carboxylic acid
  • 1,3,3-Trimethyl-2-oxoindoline-7-carboxylic acid

Uniqueness

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,3,3-trimethyl-2-oxoindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)15)6-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTDIBRFXKBESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)O)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928969
Record name 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135354-00-6
Record name 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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